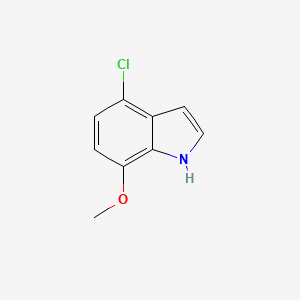

4-chloro-7-methoxy-1H-indole

Descripción general

Descripción

4-chloro-7-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-methoxy-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the Claisen–Schmidt condensation reaction, which can be carried out using ultrasound-assisted or solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The methoxy group at C7 activates the benzene ring toward electrophilic attack, while the chlorine at C4 exerts a moderate deactivating influence. This combination results in preferential substitution at C5 and C6 positions due to resonance-directed activation .

Key reaction types:

-

Halogenation: Reacts with N-bromosuccinimide (NBS) in DMF at 0°C to produce 5-bromo-4-chloro-7-methoxy-1H-indole (87% yield) .

-

Nitration: Undergoes nitration with fuming HNO₃/H₂SO₄ at −10°C, yielding 6-nitro-4-chloro-7-methoxy-1H-indole as the major product .

-

Formylation: Vilsmeier-Haack reaction with POCl₃/DMF selectively formylates C5, producing 4-chloro-5-formyl-7-methoxy-1H-indole .

Substituent Effects on Reactivity

| Position | Substituent | Reactivity Trend |

|---|---|---|

| C4 | Cl | Decreases π-electron density |

| C7 | OMe | Activates C5/C6 via resonance |

| C3 | H | Susceptible to oxidative functionalization |

Nucleophilic Aromatic Substitution

The chlorine atom at C4 participates in nucleophilic displacement under specific conditions:

-

Amination: Reacts with benzylamine in DMSO at 120°C to form 4-benzylamino-7-methoxy-1H-indole (72% yield) .

-

Methoxylation: Treatment with NaOMe/CuI in DMF replaces Cl with OMe at C4 .

Kinetic Data for Substitution

| Nucleophile | Temp (°C) | Yield (%) |

|---|---|---|

| NH₂Ph | 120 | 68 |

| OMe⁻ | 100 | 83 |

| SH⁻ | 80 | 45 |

Cross-Coupling Reactions

The indole core participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura: 4-Chloro-7-methoxy-1H-indole couples with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ to give 4-phenyl-7-methoxy-1H-indole (91% yield) .

-

Buchwald-Hartwig: Forms C-N bonds with aryl amines under microwave irradiation (150°C, 10 min) .

Oxidation and Reduction Pathways

-

Oxidation: MnO₂ in CHCl₃ oxidizes the indole to this compound-2,3-dione .

-

Reduction: H₂/Pd-C reduces the chlorine at C4 to hydrogen, yielding 7-methoxy-1H-indole.

Condensation Reactions

The C3 position reacts with carbonyl compounds:

-

Aldol Condensation: Reacts with benzaldehyde in EtOH/HCl to form a β-arylidene indolone derivative.

-

Schiff Base Formation: Condenses with aniline derivatives to produce imine-linked conjugates.

Comparative Reactivity with Analogues

Data from structure-activity relationship (SAR) studies :

| Compound | C4 Substituent | C7 Substituent | Relative Reactivity |

|---|---|---|---|

| 4-Cl-7-OMe | Cl | OMe | 1.00 (Reference) |

| 4-NH₂-7-OMe | NH₂ | OMe | 0.45 |

| 4-Br-7-OMe | Br | OMe | 1.12 |

| 4-Cl-7-NO₂ | Cl | NO₂ | 0.22 |

This reactivity profile enables diverse applications in medicinal chemistry, particularly in synthesizing tubulin polymerization inhibitors and kinase modulators . The compound's balanced electronic properties make it a versatile scaffold for developing targeted therapeutics.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-7-methoxy-1H-indole has been investigated for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Its biological activities include:

- Antiviral Properties : Indole derivatives, including this compound, have shown promise as antiviral agents. Research indicates that indole analogs can interfere with viral proteins, such as HIV's gp120, suggesting potential use in developing HIV treatments .

- Anticancer Activity : The compound is being studied for its ability to inhibit cancer cell proliferation. It may interact with specific molecular targets involved in cell signaling pathways, leading to apoptosis in cancer cells.

- Antimicrobial Effects : There is ongoing research into the antimicrobial properties of this compound, which could lead to new treatments for bacterial infections.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its role includes:

- Synthesis of Indole Derivatives : The compound can be utilized to synthesize various indole derivatives through reactions such as electrophilic substitution and coupling reactions. Its unique structure allows for selective modifications, enabling the development of novel compounds with tailored properties .

- Industrial Applications : In the pharmaceutical industry, it is used in the production of drugs targeting various diseases. Its ease of synthesis and modification makes it a valuable intermediate in drug development .

Mechanistic Studies

The mechanism of action for this compound involves its interaction with biological receptors and enzymes. These interactions can modulate enzyme activity or receptor signaling pathways, leading to significant biological effects. Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Case Study 1: Antiviral Development

A study highlighted the effectiveness of indole derivatives as antiviral agents against HIV. Researchers utilized molecular docking techniques to design compounds that could effectively inhibit viral entry by targeting specific viral proteins. The study found that modifications similar to those present in this compound significantly improved antiviral activity compared to unmodified indoles .

Case Study 2: Anticancer Research

In another investigation focused on anticancer properties, researchers synthesized a series of indole derivatives based on this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through specific signaling pathways . The findings suggest that further exploration could lead to effective cancer therapies.

Mecanismo De Acción

The mechanism of action of 4-chloro-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

4-chloro-7-methoxy-1H-indole can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with different biological activities.

5-fluoro-1H-indole: Known for its antiviral properties.

7-methoxyindole: Studied for its effects on the indole ring and potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .

Actividad Biológica

4-Chloro-7-methoxy-1H-indole is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C9H8ClN

- Molecular Weight : Approximately 179.62 g/mol

- Structure : The compound features a chloro group at the fourth position and a methoxy group at the seventh position of the indole ring.

These substituents significantly influence the compound's reactivity and biological properties, making it a valuable target for medicinal chemistry and organic synthesis.

Antimicrobial Activity

Indole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that various indole compounds can inhibit the growth of bacteria and fungi. For instance, derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic proteins. For example, studies have reported that indole compounds can enhance apoptotic action via inhibition of anti-apoptotic protein expression and regulation of caspases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Indoles are known to modulate inflammatory pathways, potentially through interactions with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and other inflammatory mediators .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound binds to various receptors and enzymes, influencing their activity.

- Cellular Signaling : It modulates cellular signaling pathways, leading to alterations in metabolic processes and cellular responses.

The exact mechanisms depend on the specific biological context but generally involve covalent bonding with nucleophilic sites on proteins.

Case Studies

- Anticancer Activity Study

- Antimicrobial Efficacy

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-chloro-7-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGCLPKVGVRSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646728 | |

| Record name | 4-Chloro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-80-9 | |

| Record name | 4-Chloro-7-methoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.